molecular formula C8H11ClN4 B1529520 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine CAS No. 1694836-50-4

5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No. B1529520
CAS RN: 1694836-50-4
M. Wt: 198.65 g/mol
InChI Key: DHWABFOYIRULEY-UHFFFAOYSA-N
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Description

“5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1694836-50-4 . It has a molecular weight of 198.65 . The IUPAC name for this compound is 5-chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine .


Molecular Structure Analysis

The InChI code for “5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” is 1S/C8H11ClN4/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) . This code provides a specific textual identifier for the compound’s molecular structure .


Physical And Chemical Properties Analysis

“5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” is a powder that is stored at room temperature .

Scientific Research Applications

Antimicrobial Activity

The pyrrolidinone derivatives, such as 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine , have been identified as potent antimicrobial agents. Their structure allows them to interact with bacterial cell walls and disrupt vital processes, leading to the inhibition of bacterial growth .

Anticancer Activity

This compound has shown promise in anticancer studies. It’s been used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have demonstrated cytotoxic effects against various cancer cell lines. These derivatives can induce apoptosis in tumor cells, making them a valuable asset in cancer research .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrrolidinone derivatives make them suitable for the development of new anti-inflammatory drugs. They can modulate the body’s inflammatory response, providing relief from conditions like arthritis and other chronic inflammatory diseases .

Antidepressant Activity

Research has indicated that compounds like 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine can serve as the basis for developing new antidepressants. Their ability to affect neurotransmitter levels may be beneficial in treating mood disorders .

Synthesis of Alkaloids and Unusual Amino Acids

The compound is utilized in the synthesis of various alkaloids and unusual β-amino acids, such as statin derivatives. These are important in pharmaceuticals and can lead to the development of new drugs .

Role in Medicinal Chemistry

As a versatile lead compound, 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine plays a significant role in medicinal chemistry. It serves as an intermediate in the synthesis of numerous drugs, showcasing its importance in drug discovery and development .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” are not available, pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They are a hot topic in the pesticide field, and new compounds are being explored .

properties

IUPAC Name

5-chloro-6-pyrrolidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWABFOYIRULEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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